2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a chemical compound with the molecular formula C11H11ClN2OS. It is a derivative of benzothiazole, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide typically involves the acetylation of 2-amino benzothiazole derivatives. The process begins with the acetylation of 2-amino benzothiazole in the presence of triethylamine (TEA) and chloroform. This is followed by the reaction of the resulting intermediate with nicotinohydrazide in the presence of potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of benzothiazole-based compounds with potential anti-tubercular activity.
Biological Studies: The compound is studied for its biological activities, including anti-inflammatory and analgesic properties.
Industrial Applications: It is used as a reference standard in pharmaceutical testing and research.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which play a role in inflammation and pain. The compound may also interact with other molecular targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propionamide
- 6-Chloro-1,3-benzothiazole-2-amine
- N-(1,3-benzothiazole-2-yl)-2-chloroacetamide
Uniqueness
2-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is unique due to its specific substitution pattern and the presence of both chloro and benzothiazole moieties. This unique structure contributes to its distinct chemical reactivity and biological activities compared to other benzothiazole derivatives .
Properties
IUPAC Name |
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-6-3-4-8-9(5-6)16-11(13-8)14-10(15)7(2)12/h3-5,7H,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLQWPDMMNYPNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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